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Compound of Interest

Compound Name: 1-Buten-1-ol

Cat. No.: B13825993

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-buten-1-ol and its key structural
isomers with the molecular formula C4H80O. The focus is on their physicochemical properties,

synthesis, spectroscopic data, and relevant biological activities, presented in a format tailored

for researchers in the chemical and biomedical sciences.

Introduction to the Isomers of C4H80O

The molecular formula C4H8O represents a variety of structural isomers, including aldehydes,
ketones, and unsaturated alcohols. 1-Buten-1-ol is an enol, a class of compounds
characterized by a hydroxyl group attached to a carbon-carbon double bond. Enols are
typically unstable and exist in equilibrium with their corresponding keto tautomers. In the case
of 1-buten-1-ol, this tautomer is butanal. This guide will focus on 1-buten-1-ol, its keto-enol
relationship with butanal, and other prominent C4H80 isomers: 2-butanone, 2-buten-1-ol, and
3-buten-1-ol.

These isomers exhibit distinct physical and chemical properties due to differences in their
functional groups and the position of unsaturation. Understanding these differences is crucial
for their application in organic synthesis and potential relevance in biological systems.
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Caption: Structural classification of key C4H80 isomers.

Keto-Enol Tautomerism: 1-Buten-1-ol and Butanal

1-Buten-1-ol is the enol tautomer of butanal. This equilibrium, known as keto-enol
tautomerism, is a fundamental concept in organic chemistry. The interconversion is catalyzed
by either acid or base.[1] For simple aldehydes and ketones, the equilibrium heavily favors the
more stable keto form due to the greater strength of the C=0 double bond compared to the
C=C double bond.[2][3]

The keto form (butanal) is significantly more stable, and thus, 1-buten-1-ol is difficult to isolate
in its pure form under normal conditions.[1] The equilibrium constant for the tautomerization of

acetaldehyde (a smaller analog) is approximately 6 x 10~7, indicating a very small proportion of
the enol form.[2] A similar equilibrium is expected for butanal.
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Caption: Keto-enol tautomerism between butanal and 1-buten-1-ol.

Physicochemical and Spectroscopic Properties

The properties of 1-buten-1-ol and its key isomers are summarized in the tables below. Data
for 1-buten-1-ol is limited due to its instability.

Table 1: Physical Properties of C4H80 Isomers
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2-Buten-1-

1-Buten-1- 2-Butanone 3-Buten-1-
Property Butanal ol (Crotyl

ol (MEK) ol

Alcohol)

Molar Mass (

72.11[4] 72.11[5] 72.11 72.11 72.11[6]
g/mol)
Boiling Point
C) N/A 74.8[5] 79.6-80[7][8]  121-122 112-114[6]
Melting Point -87 to

N/A -96.9[5] <25 -31.44[9]
(°C) -85.9[7][8]
Density (g/mL 0.802 (at

N/A 0.805[7][8] 0.845 0.838[6]
at 25°C) 20°C)[1]
Solubility in 7.79/100mL  27.5g/100 o

N/A Miscible Soluble
Water (at 20°C) mL (at 20°C)
Refractive

N/A 1.380-1.384 1.379 1.427 1.421[6]

Index (n20/D)

Table 2: Spectroscopic Data for C4H80 Isomers
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Isomer 'H NMR (3, ppm) 3C NMR (9, ppm) IR (cm™?)
9.7 (t, -CHO), 2.4 (m, -
1740-1720 (strong,
CH2-CHO), 1.6 (m, - 202.8 (C=0), 45.8,
Butanal C=0), 2880-2650 (C-
CH2-), 0.9 (t, -CH3) 15.7, 13.7[11]
H of CHO)[12]
[10]
2.4 (q, -CH2-), 2.1 (s, -
209.3 (C=0), 36.8, 1725-1700 (strong,
2-Butanone CHs), 1.0 (t, -CH2CHs)
29.4, 7.8[14] C=0)[15]
[13]
5.7 (m, =CH-), 5.5 (m, ) ~3300 (broad, O-H),
Data not readily
2-Buten-1-ol =CH-), 4.0 (d, - _ ~1670 (C=C), ~1000
available
CH20H), 1.7 (d, -CHs3) (C-0)
5.8 (m, =CH-), 5.1 (m,
) ~3300 (broad, O-H),
=CH2), 3.6 (t, - Data not readily
3-Buten-1-ol _ ~1640 (C=C), ~1050
CH20H), 2.3 (q, - available
(C-O)[17]
CH2-)[16]

Note: Spectroscopic data can vary slightly based on the solvent and experimental conditions.

Experimental Protocols: Synthesis of Isomers

Detailed experimental procedures for the synthesis of these isomers are crucial for their

application in research.

4.1 Synthesis of Butanal

Butanal is commonly synthesized by the oxidation of 1-butanol. To prevent further oxidation to

butanoic acid, the aldehyde is typically distilled off as it forms.[11]

o Method: Oxidation of 1-Butanol

o Reagents: 1-butanol, oxidizing agent (e.g., acidified potassium dichromate(VI) solution or
a Fenton's system with H202 and Fe2*).[5][11]

o Apparatus: A distillation apparatus is assembled with a round-bottom flask containing 1-

butanol and the oxidizing agent.

© 2025 BenchChem. All rights reserved.

5/11

Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_3_Methyl_2_buten_1_ol_as_a_Precursor_in_Terpene_Synthesis.pdf
https://www.passmyexams.co.uk/GCSE/chemistry/oxidation-of-butanol.html
https://brainly.com/question/32095301
https://hmdb.ca/spectra/nmr_one_d/5023
http://www.orgsyn.org/demo.aspx?prep=v87p0088
https://www.chemicalbook.com/SpectrumEN_627-27-0_1HNMR.htm
https://www.celanese.com/-/media/cewebjssapp/project/productdocuments/crotonaldehyde/crotonaldehyde-brochure.pdf
https://www.researchgate.net/publication/229180343_Dehydration_of_14-butanediol_into_3-buten-1-ol_catalyzed_by_ceria
https://www.passmyexams.co.uk/GCSE/chemistry/oxidation-of-butanol.html
https://www.youtube.com/watch?v=v6P4uYA5uAU
https://www.passmyexams.co.uk/GCSE/chemistry/oxidation-of-butanol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13825993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

o Procedure: The reaction mixture is gently heated. Butanal has a lower boiling point (75°C)
than 1-butanol (117°C), allowing it to be selectively removed from the reaction mixture by

distillation as it is formed.[11]

o Work-up: The collected distillate, which may contain some unreacted alcohol and water,

can be further purified by fractional distillation.
4.2 Synthesis of 2-Butanone (MEK)

2-Butanone is commercially produced by the dehydrogenation of 2-butanol. It can also be
synthesized in the lab via the oxidation of 2-butanol.

e Method: Oxidation of 2-Butanol
o Reagents: 2-butanol, oxidizing agent (e.g., sodium dichromate in sulfuric acid).[3]

o Procedure: The oxidizing solution is prepared by dissolving sodium dichromate in sulfuric
acid and water. This solution is then added dropwise to 2-butanol while controlling the
temperature with a water bath.[3]

o Purification: The product is separated from the aqueous layer. The organic layer is then
purified by distillation to yield 2-butanone.[3]

4.3 Synthesis of 2-Buten-1-ol (Crotyl Alcohol)
Crotyl alcohol can be prepared by the selective reduction of crotonaldehyde.
o Method: Reduction of Crotonaldehyde

o Reagents: Crotonaldehyde, a reducing agent that selectively reduces the aldehyde group
over the alkene (e.g., NaBHa in the presence of CeCls - Luche reduction, or catalytic
hydrogenation with specific catalysts). The industrial synthesis often involves the

hydrogenation of crotonaldehyde.[17]

o Procedure: The choice of reducing agent and conditions is critical to avoid reduction of the
C=C double bond. For instance, in a laboratory setting, crotonaldehyde can be treated
with a mild reducing agent at controlled temperatures.
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o Work-up: After the reaction is complete, the product is isolated by extraction and purified
by distillation.

4.4 Synthesis of 3-Buten-1-ol

This isomer can be synthesized through the dehydration of 1,4-butanediol using specific
catalysts.

e Method: Dehydration of 1,4-Butanediol

o Reagents: 1,4-butanediol, catalyst (e.g., ceria (CeOz), zirconia (ZrOz), or modified metal
oxides).[8][18]

o Procedure: The reaction is typically carried out in the vapor phase at high temperatures
(e.g., 325-400°C). 1,4-butanediol is passed over a heated catalyst bed.[8][18]

o Product Isolation: The product stream is condensed, and 3-buten-1-ol is separated from
byproducts and unreacted starting material by distillation. The selectivity for 3-buten-1-ol is
highly dependent on the catalyst and reaction conditions.[8]

Biological Activity and Signaling Pathways

The biological activities of these small, volatile organic compounds are an area of ongoing
research. While they are not typically associated with specific signaling pathways in the same
way as complex drug molecules, they can exert biological effects, primarily related to toxicity or
as metabolic intermediates.

o Butanal: As a reactive aldehyde, butanal can be cytotoxic. It is found naturally in some foods
and is a product of lipid peroxidation in biological systems. High concentrations can cause
irritation and cellular damage.

e 2-Butanone (MEK): This compound is a widely used industrial solvent, and its toxicology has
been studied. Acute exposure can cause irritation to the eyes, nose, and throat, as well as
neurological effects like headache and dizziness.[19] Chronic exposure in animal studies has
been linked to mild neurological, liver, and kidney effects.[20] There is no evidence of it being
a human carcinogen.[19] Some studies have explored the microbial production of 2-
butanone, indicating its involvement in engineered metabolic pathways.
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e Unsaturated Alcohols (Butenols): The biological activities of butenols are less characterized.
Some related compounds, like butenolides (cyclic esters with a butenolide ring), are known
to possess a range of biological activities.[10] While not directly applicable to the simple
butenol isomers, this suggests that the unsaturated alcohol moiety can be a pharmacophore.
There is research on the signaling pathways in plants affected by related compounds like 3-
methyl-1-butanol, which involves reactive oxygen species and phytohormones, but similar
detailed studies on the C4HB80O butenols are not readily available.[19]

The following diagram illustrates a general workflow for the synthesis and analysis of these
isomers.
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Caption: General experimental workflow for isomer synthesis and characterization.

Conclusion

1-Buten-1-ol and its isomers represent a fascinating group of C4H80 compounds with diverse
chemical and physical properties. The instability of 1-buten-1-ol and its equilibrium with
butanal highlight the important principle of keto-enol tautomerism. The other isomers, 2-
butanone, 2-buten-1-ol, and 3-buten-1-ol, are stable compounds with distinct reactivity and
applications as solvents and synthetic intermediates. While detailed information on their
specific interactions with biological signaling pathways is limited, their toxicological profiles and
roles in metabolic engineering are of interest to the scientific community. The synthetic routes
and comparative data presented in this guide offer a valuable resource for researchers working
with these fundamental chemical building blocks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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